Cas no 65432-05-5 (1,5-dichloro-2,4-bis(1-methylethyl)benzene)

1,5-dichloro-2,4-bis(1-methylethyl)benzene Chemical and Physical Properties
Names and Identifiers
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- 1,5-dichloro-2,4-bis(1-methylethyl)benzene
- 1,5-Dichloro-2,4-diisopropylbenzene
- benzene, 1,5-dichloro-2,4-bis(1-methylethyl)-
- LogP
- 1,5-dichloro-2,4-di(propan-2-yl)benzene
- SCHEMBL9774801
- DTXSID80600365
- 65432-05-5
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- Inchi: InChI=1S/C12H16Cl2/c1-7(2)9-5-10(8(3)4)12(14)6-11(9)13/h5-8H,1-4H3
- InChI Key: IUMKVNYNGVFSSW-UHFFFAOYSA-N
- SMILES: CC(C)C1=CC(=C(C=C1Cl)Cl)C(C)C
Computed Properties
- Exact Mass: 230.0629059g/mol
- Monoisotopic Mass: 230.0629059g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0Ų
- XLogP3: 5.4
1,5-dichloro-2,4-bis(1-methylethyl)benzene Related Literature
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Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679
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Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
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Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
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Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
Additional information on 1,5-dichloro-2,4-bis(1-methylethyl)benzene
1,5-Dichloro-2,4-Bis(1-Methylethyl)Benzene: A Comprehensive Overview
The compound 1,5-dichloro-2,4-bis(1-methylethyl)benzene, also known by its CAS number 65432-05-5, is a unique aromatic compound that has garnered significant attention in the field of organic chemistry. This molecule belongs to the family of dichlorobenzene derivatives, which are known for their diverse applications in pharmaceuticals, materials science, and industrial chemistry.
1,5-dichloro-2,4-bis(1-methylethyl)benzene features a benzene ring with two chlorine atoms positioned at the 1 and 5 positions, and two isopropyl groups at the 2 and 4 positions. This specific substitution pattern renders the molecule highly symmetric and makes it an interesting candidate for various chemical reactions and applications.
Recent studies have highlighted the potential of dichlorobenzene derivatives in drug discovery, particularly in the development of kinase inhibitors. The steric bulk introduced by the isopropyl groups in 1,5-dichloro-2,4-bis(1-methylethyl)benzene may play a crucial role in modulating enzyme activity, making it a valuable template for medicinal chemists.
Furthermore, the electronic effects of the chlorine atoms and isopropyl groups create a unique environment on the benzene ring, which can be exploited for selective reactivity. This makes 1,5-dichloro-2,4-bis(1-methylethyl)benzene an excellent candidate for exploring new synthetic pathways and chemical transformations.
In the context of materials science, dichlorobenzene derivatives have been investigated for their potential use in polymer chemistry and as precursors for functional materials. The rigid structure of 1,5-dichloro-2,4-bis(1-methylethyl)benzene may offer favorable properties for applications in advanced materials.
Recent advancements in computational chemistry have enabled researchers to gain deeper insights into the electronic and steric properties of 1,5-dichloro-2,4-bis(1-methylethyl)benzene. These studies often involve molecular modeling techniques, such as density functional theory (DFT), to predict reactivity and guide experimental designs.
The synthesis of 1,5-dichloro-2,4-bis(1-methylethyl)benzene typically involves multi-step procedures, including Friedel-Crafts alkylation and chlorination. Researchers have explored various methods to optimize the synthesis, focusing on improving yields and reducing costs.
One of the most promising applications of dichlorobenzene derivatives is in the development of environmentally friendly chemicals. The ability to functionalize these compounds allows for the creation of biodegradable materials and sustainable products.
In conclusion, 1,5-dichloro-2,4-bis(1-methylethyl)benzene stands as a remarkable example of how dichlorobenzene derivatives can be harnessed for both academic and industrial purposes. Its unique structure, combined with its versatile reactivity, positions it at the forefront of modern organic chemistry.
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